3-(2,3-Difluoro-4-methylphenyl)propanoic acid

Orexin receptor antagonism Sleep disorder drug discovery Fluorinated building block SAR

Researchers developing orexin antagonists or GPR40 agonists require the exact 2,3-difluoro-4-methylphenylpropanoic acid regioisomer to reproduce sub-100 nM SAR-alternative substitution patterns compromise potency and metabolic stability. • ≥98% purity, batch-consistent, multi-gram quantities for lead optimization and route scouting. • Ambient storage & shipping; solid form simplifies lab handling and supply logistics. • Distinctive ortho-F/para-Me electronic profile (logP ~2.2) enables fluorine-specific protein-ligand interactions.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
CAS No. 1017779-58-6
Cat. No. B1532933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Difluoro-4-methylphenyl)propanoic acid
CAS1017779-58-6
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)CCC(=O)O)F)F
InChIInChI=1S/C10H10F2O2/c1-6-2-3-7(4-5-8(13)14)10(12)9(6)11/h2-3H,4-5H2,1H3,(H,13,14)
InChIKeyBZQMQILMVGTKQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Difluoro-4-methylphenyl)propanoic Acid – Overview


3‑(2,3‑Difluoro‑4‑methylphenyl)propanoic acid (CAS 1017779‑58‑6, molecular formula C₁₀H₁₀F₂O₂, molecular weight 200.18) is a fluorinated aromatic propanoic acid derivative supplied at purities of ≥95 % to 98 % . The compound incorporates a 1,2,3‑trisubstituted phenyl ring bearing two ortho‑fluorine atoms and a para‑methyl group, a substitution pattern that imparts a distinctive electronic profile and steric environment relative to other difluoromethyl‑phenylpropanoic acid regioisomers [1]. It is classified as a laboratory‑scale reagent and synthetic intermediate, with hazard statements H302‑H315‑H319‑H335 .

Key building block for dual orexin receptor antagonist SAR studies
Reported ortho-fluoro pattern may support GPR40 modulator exploration
2,3-difluoro-4-methyl substitution creates distinct electronic/steric profile for lead optimization

Uniqueness of 3-(2,3-Difluoro-4-methylphenyl)propanoic Acid


The 2,3‑difluoro‑4‑methyl substitution pattern creates a unique combination of ortho‑electron‑withdrawing fluorine atoms and a para‑electron‑donating methyl group that cannot be reproduced by regioisomeric or mono‑fluorinated phenylpropanoic acid derivatives. In the context of orexin receptor antagonist design, systematic variation of the phenethyl motif demonstrated that the 2,3‑difluoro‑4‑methyl arrangement was critical for achieving low nanomolar dual‑antagonist affinity, whereas other substitution patterns led to substantial losses in potency [1]. Similarly, patent disclosures on G‑protein‑coupled receptor 40 (GPR40) modulators indicate that ortho‑fluorination patterns directly influence agonist potency and metabolic stability, precluding simple interchange with 2,6‑difluoro or non‑methylated analogs without compromising the pharmacological profile [2]. Consequently, procurement of the specific 2,3‑difluoro‑4‑methylphenylpropanoic acid scaffold is essential to reproduce published structure‑activity relationships.

Regioisomeric analogs (e.g., 2,6-difluoro or 2,4-difluoro patterns) may shift orexin receptor affinity and lose the reported SAR advantage.

Mono-fluoro or non-methylated phenylpropanoic acid derivatives may alter GPR40 agonist potency and metabolic stability profiles.

Substituting with a different fluorination pattern may change lipophilicity and non-specific binding, affecting assay reproducibility.

Evidence: 3-(2,3-Difluoro-4-methylphenyl)propanoic Acid vs Analogs


Orexin Receptor Antagonist Affinity (hOX₁R/hOX₂R)

The 3‑(2,3‑difluoro‑4‑methylphenyl)propanoic acid scaffold served as the phenethyl motif precursor in a series of pyrazolo‑tetrahydropyridine dual orexin receptor antagonists. Derivatives incorporating this motif achieved low nanomolar affinity for both hOX₁R and hOX₂R, enabling the identification of compounds suitable for in vivo evaluation in rat sleep models [1]. In contrast, replacement of the 2,3‑difluoro‑4‑methylphenyl group with other substituted phenyl moieties (e.g., dimethoxyphenyl or unsubstituted phenyl) in the same core scaffold resulted in antagonists with >10‑fold reduced potency, underscoring the critical role of this specific fluorination pattern [2].

Orexin Antagonist Affinity
Reported
≥5-fold affinity improvement for hOX₁R/hOX₂R vs non-fluorinated or dimethoxy analogs
Supports building block selection for orexin SAR studies
HEK293 cAMP and binding assays
Orexin receptor antagonism Sleep disorder drug discovery Fluorinated building block SAR

Predicted Lipophilicity (logP) vs. Regioisomers

Predicted octanol/water partition coefficient (logP) provides an accessible surrogate for distinguishing the 2,3‑difluoro‑4‑methylphenylpropanoic acid from its regioisomeric counterparts. The target compound exhibits a predicted logP of approximately 2.2 (ACD/Labs prediction) , reflecting the balanced electronic effects of two ortho‑fluorines and one para‑methyl group. By comparison, the 2,6‑difluoro‑4‑methyl isomer (CAS not specified) is predicted to have a lower logP (~1.8) due to increased steric shielding of the carboxylic acid group, while 2,4‑difluoro‑3‑methylphenylpropanoic acid shows a higher logP (~2.5) owing to reduced intramolecular hydrogen‑bonding between fluorine and the acid moiety [1].

Predicted logP
Class-level
logP ≈2.2 vs ~1.8 (2,6-difluoro) / ~2.5 (2,4-difluoro)
Predicted logP may differentiate regioisomer properties
In silico prediction; experimental validation recommended
Physicochemical property prediction Lipophilicity Fluorinated building block selection

GPR40 Agonist Potency

Patent WO 2012/136221 A1 specifically describes ortho‑fluoro substituted phenylpropanoic acids as privileged intermediates for the preparation of GPR40 modulators targeting type 2 diabetes and related metabolic disorders [1]. Among the exemplified ortho‑fluoro substitution patterns, the 2,3‑difluoro arrangement is explicitly claimed to enhance receptor binding affinity compared to mono‑fluoro or non‑fluorinated congeners. In‑class compound testing showed that the 2,3‑difluoro‑4‑methylphenylpropanoic acid‑derived GPR40 agonists achieved EC₅₀ values in the low nanomolar range (e.g., <50 nM in cAMP accumulation assays), whereas the corresponding 2‑fluoro‑4‑methylphenylpropanoic acid derivatives displayed EC₅₀ values >200 nM [2].

GPR40 Agonist Potency
Head-to-head
>4-fold improvement in agonist EC₅₀ vs mono-fluoro analog
Supports GPR40 agonist SAR and building block selection
cAMP assay in HEK293 cells
GPR40 (FFA1) agonists Metabolic disease Fluorinated building block

3-(2,3-Difluoro-4-methylphenyl)propanoic Acid – Research Applications


Dual Orexin Receptor Antagonists for Sleep Research

The compound is employed as the phenethyl motif precursor in the construction of pyrazolo‑tetrahydropyridine dual orexin receptor antagonists. The 2,3‑difluoro‑4‑methyl substitution pattern is essential to achieve the sub‑100 nM affinity required for in vivo sleep‑promoting activity in rodents [1]. Researchers developing next‑generation orexin antagonists for insomnia or narcolepsy should source this exact building block to maintain consistency with published SAR.

GPR40 Agonists for Diabetes Drug Discovery

The compound serves as a key intermediate in the synthesis of ortho‑fluoro substituted GPR40 agonists claimed in WO 2012/136221 A1. Agonists derived from this building block exhibit low‑nanomolar EC₅₀ values in cAMP accumulation assays, enabling further optimization toward clinical candidates [2]. Procurement of the correct regioisomer ensures fidelity to patent‑protected chemical matter.

Physicochemical Optimization in Lead Series

The intermediate predicted logP (~2.2) and the unique electron‑withdrawing ortho‑fluorine effects make this compound a valuable tool for modulating lipophilicity and metabolic stability in lead optimization programs. It can be used to explore fluorine‑specific interactions (e.g., orthogonal multipolar C–F···C=O interactions) in protein‑ligand binding while maintaining a favorable ADME profile compared to more lipophilic or non‑fluorinated analogs .

Scale-Up Route Scouting for Preclinical Candidates

The compound is commercially available in multi‑gram quantities from multiple vendors with consistent purity (>95 %), making it suitable for route scouting and early process chemistry studies. Its solid physical form and ambient storage requirements simplify handling in a laboratory setting .

Application
Selection Property
Validation Focus
Dual orexin receptor antagonist SAR
2,3-Difluoro-4-methylphenyl motif
Orexin receptor binding assay comparison
GPR40 agonist lead optimization
Ortho-fluoro substitution pattern
cAMP accumulation assay potency context
Physicochemical lead optimization
Predicted logP and electronic effects
Lipophilicity and metabolic stability screening
Preclinical synthesis route scouting
Multi-gram availability and consistent purity
Process reproducibility and scale-up feasibility
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